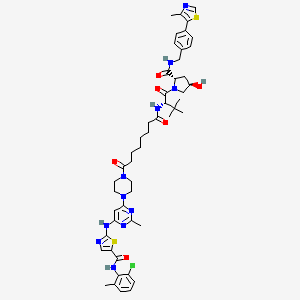
Siais178
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SIAIS178 是一种利用蛋白降解靶向嵌合体 (PROTAC) 技术开发的小分子降解剂。它被设计为靶向并降解 BCR-ABL 融合蛋白,BCR-ABL 融合蛋白是慢性髓性白血病的关键驱动因素。 通过招募 von Hippel-Lindau E3 泛素连接酶,this compound 促进 BCR-ABL 的泛素化以及随后的蛋白酶体降解,为白血病治疗提供了一种新颖的治疗方法 .
准备方法
合成路线和反应条件
SIAIS178 的合成涉及将 BCR-ABL 配体与 von Hippel-Lindau E3 泛素连接酶配体偶联。该过程通常包括多个有机合成步骤,例如酰胺键形成、酯化以及通过色谱法进行纯化。 具体的反应条件,例如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .
工业生产方法
This compound 的工业生产可能涉及使用自动化反应器和连续流动化学的大规模合成,以确保一致性和效率。 质量控制措施,包括高效液相色谱法和质谱法,对于验证化合物的纯度和效力至关重要 .
化学反应分析
反应类型
SIAIS178 主要经历与其降解机制相关的反应,包括:
泛素化: 由 von Hippel-Lindau E3 泛素连接酶促进。
蛋白酶体降解: 在泛素化之后,BCR-ABL 蛋白被引导到蛋白酶体进行降解.
常用试剂和条件
泛素化试剂: E3 泛素连接酶、泛素、ATP。
蛋白酶体降解条件: 细胞内的生理条件,包括合适的 pH 值和温度.
主要产物
科学研究应用
化学
SIAIS178 作为研究 PROTAC 技术及其在靶向蛋白质降解中的应用的模型化合物。 它提供了对双功能分子设计和优化以用于治疗目的的见解 .
生物学
在生物学研究中,this compound 用于研究蛋白质降解中涉及的细胞途径以及 BCR-ABL 在白血病中的作用。 它有助于阐明药物耐药机制以及通过靶向降解克服耐药的可能性 .
医学
在医学上,this compound 因其在治疗慢性髓性白血病中的治疗潜力而受到探索,尤其是在患者对传统的酪氨酸激酶抑制剂产生耐药的情况下。 它降解 BCR-ABL 的能力为传统治疗方法提供了一种有希望的替代方案 .
工业
在制药行业,this compound 代表着药物开发的重大进步,展示了 PROTAC 技术在为各种疾病创造更有效、更具选择性的疗法的潜力 .
作用机制
SIAIS178 通过与 BCR-ABL 蛋白和 von Hippel-Lindau E3 泛素连接酶形成三元复合物来发挥作用。该复合物促进了 BCR-ABL 的泛素化,使其被蛋白酶体降解。 BCR-ABL 的降解会破坏其致癌信号,导致白血病细胞增殖和存活受到抑制 .
相似化合物的比较
类似化合物
达沙替尼: 一种第二代 BCR-ABL 抑制剂,用于慢性髓性白血病治疗。
伊马替尼: 第一种靶向 BCR-ABL 的酪氨酸激酶抑制剂,广泛用于慢性髓性白血病治疗。
Dasa-6-2-2-6-VHL: 另一种被设计用来降解 BCR-ABL 的 PROTAC 分子,但发现其效力不如 SIAIS178.
This compound 的独特性
This compound 在降解 BCR-ABL 方面因其高选择性和效力而脱颖而出。与仅仅阻断 BCR-ABL 活性的传统抑制剂不同,this compound 完全消除了这种蛋白质,从而可能降低了耐药的可能性。 它能够降解 BCR-ABL 的多种耐药突变体进一步突出了其治疗优势 .
生物活性
SIAIS178 is a novel compound categorized as a proteolysis-targeting chimera (PROTAC) that has demonstrated significant biological activity, particularly in the context of BCR-ABL positive leukemias, such as chronic myeloid leukemia (CML). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound operates by inducing the degradation of the BCR-ABL fusion protein, which is a critical driver of leukemogenesis in CML. The compound is designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL protein, facilitating its ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is particularly advantageous as it targets not only the wild-type BCR-ABL but also several clinically relevant resistance-conferring mutations.
Key Research Findings
- In Vitro Efficacy : this compound has shown potent growth inhibition of BCR-ABL positive leukemic cells in vitro. The compound exhibits an IC50 value of 24 nM for K562 cells, indicating effective inhibition of cell proliferation. Additionally, it degrades BCR-ABL with a DC50 of 8.5 nM .
- In Vivo Efficacy : In xenograft models, this compound induced substantial tumor regression in K562 xenografts, demonstrating its potential as an effective therapeutic agent . The compound's ability to maintain efficacy against resistant mutations further underscores its clinical relevance.
- Selectivity : Studies have indicated that this compound exhibits appreciable selectivity for BCR-ABL over other kinases, minimizing off-target effects which are often a concern with traditional kinase inhibitors .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Parameter | Value | Notes |
|---|---|---|
| IC50 (K562 cells) | 24 nM | Indicates effective inhibition of proliferation |
| DC50 (BCR-ABL degradation) | 8.5 nM | Reflects potency in degrading BCR-ABL protein |
| Tumor Regression (in vivo) | Significant | Observed in K562 xenograft models |
| Resistance Mutations Targeted | Yes | Effective against clinically relevant mutations |
Case Study 1: Efficacy Against Resistant Mutations
A study highlighted the effectiveness of this compound against BCR-ABL mutations that confer resistance to first-line therapies such as imatinib and dasatinib. The compound was able to degrade mutant forms of BCR-ABL that are typically resistant to these treatments, providing a promising avenue for patients with relapsed disease .
Case Study 2: Combination Therapy Potential
Research has suggested that combining this compound with existing tyrosine kinase inhibitors could enhance therapeutic outcomes. For instance, using this compound alongside imatinib resulted in synergistic effects, leading to improved survival rates in preclinical models .
属性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQREOJIRFCRKQ-ZIBKGDFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62ClN11O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














